molecular formula C24H23FN2O B3901939 1-(4-biphenylylcarbonyl)-4-(3-fluorobenzyl)piperazine

1-(4-biphenylylcarbonyl)-4-(3-fluorobenzyl)piperazine

Cat. No. B3901939
M. Wt: 374.4 g/mol
InChI Key: XWECVAAGAFLBGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-biphenylylcarbonyl)-4-(3-fluorobenzyl)piperazine, also known as BPFP, is a chemical compound that has been widely studied for its potential applications in scientific research. BPFP belongs to the class of piperazine derivatives, which are commonly used as pharmaceuticals and have been found to exhibit a variety of biological activities. In

Scientific Research Applications

1-(4-biphenylylcarbonyl)-4-(3-fluorobenzyl)piperazine has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. 1-(4-biphenylylcarbonyl)-4-(3-fluorobenzyl)piperazine has been found to exhibit selective affinity for serotonin 5-HT1A and 5-HT7 receptors, which are involved in the regulation of mood, anxiety, and cognition. 1-(4-biphenylylcarbonyl)-4-(3-fluorobenzyl)piperazine has also been found to modulate the activity of GABA-A receptors, which are the major inhibitory neurotransmitters in the brain. These findings suggest that 1-(4-biphenylylcarbonyl)-4-(3-fluorobenzyl)piperazine may have potential applications in the treatment of neuropsychiatric disorders such as depression, anxiety, and schizophrenia.

Mechanism of Action

The mechanism of action of 1-(4-biphenylylcarbonyl)-4-(3-fluorobenzyl)piperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter signaling pathways in the brain. 1-(4-biphenylylcarbonyl)-4-(3-fluorobenzyl)piperazine has been found to bind to the 5-HT1A and 5-HT7 receptors with high affinity, which may result in the activation of downstream signaling pathways that regulate mood and anxiety. 1-(4-biphenylylcarbonyl)-4-(3-fluorobenzyl)piperazine has also been found to enhance the activity of GABA-A receptors, which may result in the potentiation of inhibitory neurotransmission in the brain.
Biochemical and Physiological Effects:
1-(4-biphenylylcarbonyl)-4-(3-fluorobenzyl)piperazine has been found to exhibit a variety of biochemical and physiological effects in preclinical studies. 1-(4-biphenylylcarbonyl)-4-(3-fluorobenzyl)piperazine has been found to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. 1-(4-biphenylylcarbonyl)-4-(3-fluorobenzyl)piperazine has also been found to reduce the levels of corticosterone, a stress hormone, in the brain, which may contribute to its stress-reducing effects. 1-(4-biphenylylcarbonyl)-4-(3-fluorobenzyl)piperazine has been found to enhance the activity of GABA-A receptors, which may contribute to its sedative and anesthetic effects.

Advantages and Limitations for Lab Experiments

1-(4-biphenylylcarbonyl)-4-(3-fluorobenzyl)piperazine has several advantages for lab experiments, including its high purity, selectivity for specific neurotransmitter receptors, and well-characterized pharmacological profile. However, there are also limitations to its use in lab experiments, including its potential toxicity and limited solubility in water. Careful consideration should be given to the appropriate dosing and administration of 1-(4-biphenylylcarbonyl)-4-(3-fluorobenzyl)piperazine in lab experiments to ensure its safety and efficacy.

Future Directions

There are several future directions for research on 1-(4-biphenylylcarbonyl)-4-(3-fluorobenzyl)piperazine. One area of research is the development of new analogs of 1-(4-biphenylylcarbonyl)-4-(3-fluorobenzyl)piperazine with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of research is the investigation of the potential therapeutic applications of 1-(4-biphenylylcarbonyl)-4-(3-fluorobenzyl)piperazine in neuropsychiatric disorders, such as depression, anxiety, and schizophrenia. Additionally, further research is needed to elucidate the precise mechanism of action of 1-(4-biphenylylcarbonyl)-4-(3-fluorobenzyl)piperazine and its downstream signaling pathways in the brain.

properties

IUPAC Name

[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O/c25-23-8-4-5-19(17-23)18-26-13-15-27(16-14-26)24(28)22-11-9-21(10-12-22)20-6-2-1-3-7-20/h1-12,17H,13-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWECVAAGAFLBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.